![molecular formula C34H18 B086179 Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene CAS No. 191-46-8](/img/structure/B86179.png)
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene (DBNP) is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its unique structural and electronic properties. DBNP is a member of the pentaphene family and is composed of five linearly fused benzene rings. This molecule has potential applications in various fields, including material science, electronics, and biomedical research.
Wirkmechanismus
The mechanism of action of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is not fully understood. However, it is believed that Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene interacts with cellular membranes and alters their structure and function. This interaction may lead to changes in cellular signaling pathways and gene expression.
Biochemische Und Physiologische Effekte
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene can induce oxidative stress and DNA damage in cells. Additionally, Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been shown to have cytotoxic effects on various cell lines. In vivo studies have shown that Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene exposure can lead to developmental abnormalities and reproductive toxicity in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene in lab experiments is its unique electronic properties. These properties make Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene an ideal candidate for use in organic electronic devices. Additionally, Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is relatively stable and can be synthesized in large quantities. However, one of the limitations of using Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene in lab experiments is its potential toxicity. Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been shown to have cytotoxic effects on cells and can lead to developmental abnormalities in animals.
Zukünftige Richtungen
There are numerous future directions for research on Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene. One potential area of research is the development of new synthetic methods for Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene. Additionally, further studies are needed to fully understand the mechanism of action of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene and its potential applications in various fields. Finally, studies are needed to determine the potential environmental and health impacts of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene exposure.
Synthesemethoden
The synthesis of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is a complex process that involves multiple steps. One of the most common methods for synthesizing Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is through the use of a Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene synthesis, a diene and a dienophile are reacted to form a pentaphene ring system.
Wissenschaftliche Forschungsanwendungen
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been the subject of numerous studies in recent years due to its unique properties. One of the most significant applications of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is in the field of material science. Due to its unique electronic properties, Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has potential applications in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Eigenschaften
CAS-Nummer |
191-46-8 |
|---|---|
Produktname |
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene |
Molekularformel |
C34H18 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.024,32.025,30]tetratriaconta-1(31),2,4,6,8,10,12,14,16,18,20(32),21,23,25,27,29,33-heptadecaene |
InChI |
InChI=1S/C34H18/c1-2-8-22-20(6-1)18-21-13-15-27-28-14-12-19-7-5-11-24-23-9-3-4-10-25(23)33(34(28)30(19)24)29-17-16-26(22)31(21)32(27)29/h1-18H |
InChI-Schlüssel |
KMIGNEYTFAGKRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C6C=CC7=C8C6=C(C(=C54)C=C3)C9=CC=CC=C9C8=CC=C7 |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C6C=CC7=C8C6=C(C(=C54)C=C3)C9=CC=CC=C9C8=CC=C7 |
Andere CAS-Nummern |
191-46-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



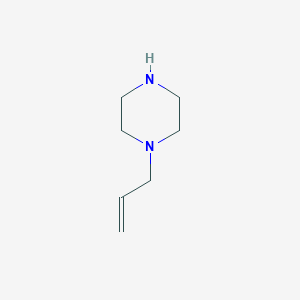
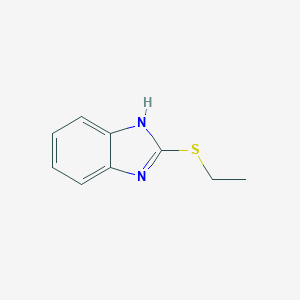
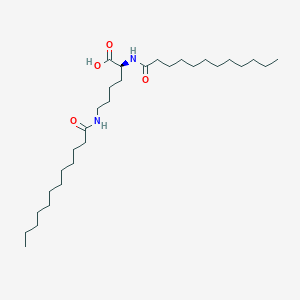
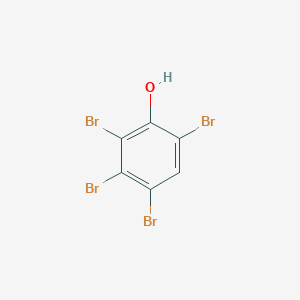


![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)

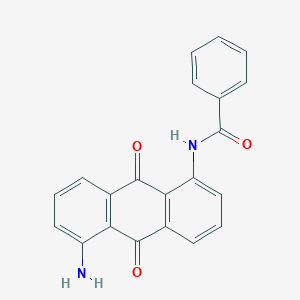
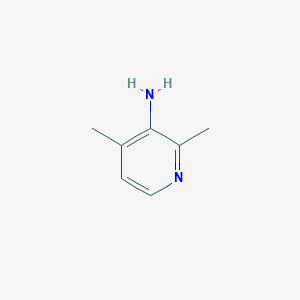
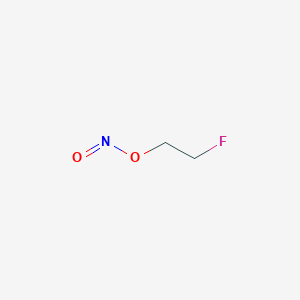
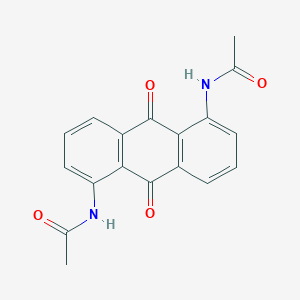
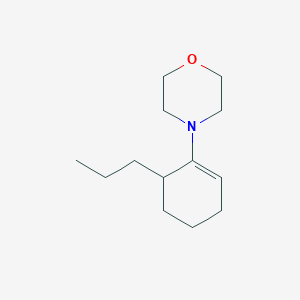
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)